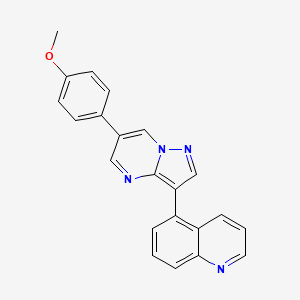
ML347
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has IC50 values of 46 nM and 32 nM against ALK1 and ALK2, respectively . This compound is used primarily in scientific research to study the role of these kinases in various biological processes.
Mechanism of Action
Target of Action
The primary target of the compound 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline is the Bone Morphogenetic Protein (BMP) . BMPs are part of the transforming growth factor-beta (TGFβ) superfamily, which plays a crucial role in numerous cellular processes, including cell differentiation, proliferation, and apoptosis .
Mode of Action
The compound acts as an inhibitor of BMP . It binds to BMP, preventing it from inducing phosphorylation of SMAD 1/5/8, which are intracellular proteins that transmit extracellular signals from BMP to the nucleus . This inhibition disrupts the normal signaling pathway of BMP .
Biochemical Pathways
The compound affects the BMP signaling pathway . By inhibiting BMP, it prevents the phosphorylation of SMAD 1/5/8, thereby disrupting the downstream effects of this pathway . The exact downstream effects can vary depending on the specific cellular context, but they often involve changes in gene expression that affect cell differentiation and proliferation .
Pharmacokinetics
Similar compounds have been found to be metabolically stable and orally available . The compound is insoluble in water and ethanol, but it can be dissolved in DMSO with gentle warming . These properties may affect its bioavailability and distribution within the body .
Result of Action
The inhibition of BMP by this compound can lead to changes in cell differentiation and proliferation . This could potentially have therapeutic applications in conditions where BMP signaling is dysregulated .
Action Environment
Environmental factors can influence the action of this compound. For example, the pH of the tumor microenvironment can affect the activity of many drugs . .
Biochemical Analysis
Biochemical Properties
5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of DNA gyrase, an essential enzyme involved in DNA replication and transcription . Additionally, it interacts with secreted aspartic protease from Candida albicans, demonstrating its potential as an antimicrobial agent . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their function and disrupting essential cellular processes.
Cellular Effects
The effects of 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . By altering these pathways, 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline can induce cell cycle arrest and promote programmed cell death, making it a potential candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of action of 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as DNA gyrase and secreted aspartic protease, leading to enzyme inhibition . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in gene expression patterns, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline remains stable under various conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxification pathways and the development of resistance mechanisms.
Dosage Effects in Animal Models
The effects of 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline vary with different dosages in animal models. At lower doses, this compound exhibits potent antimicrobial and anticancer activities without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions. Additionally, 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline can influence metabolite levels by affecting the synthesis and degradation of specific biomolecules.
Transport and Distribution
The transport and distribution of 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps, such as P-glycoprotein, which can affect its intracellular concentration and localization . Additionally, binding proteins, such as albumin, can influence the distribution of 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline in the bloodstream and its accumulation in specific tissues.
Subcellular Localization
The subcellular localization of 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . The localization of 5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline in these organelles can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
The synthesis of ML347 involves multiple steps, starting from commercially available starting materials. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions
Chemical Reactions Analysis
ML347 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ML347 has a wide range of applications in scientific research, including:
Chemistry: Used to study the inhibition of ALK1 and ALK2 kinases and their role in various chemical pathways.
Biology: Employed in research to understand the biological functions of ALK1 and ALK2 in cellular processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ALK1 and ALK2.
Comparison with Similar Compounds
ML347 is unique in its high selectivity for ALK1 and ALK2 compared to other similar compounds. Some similar compounds include:
Dorsomorphin: A less selective inhibitor of ALK2 and other bone morphogenetic protein (BMP) receptors.
LDN-193189: Another selective inhibitor of ALK2, but with different selectivity profiles compared to this compound.
This compound’s high selectivity for ALK1 and ALK2 makes it a valuable tool in research for studying these specific kinases without affecting other related kinases.
Properties
IUPAC Name |
5-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c1-27-17-9-7-15(8-10-17)16-12-24-22-20(13-25-26(22)14-16)18-4-2-6-21-19(18)5-3-11-23-21/h2-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRYPYDPKSZGNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=C5C=CC=NC5=CC=C4)N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)
![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)
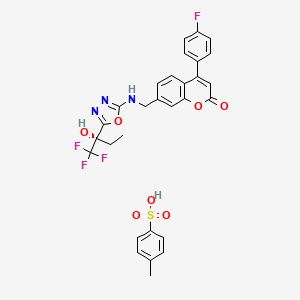
![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)
![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B609077.png)
![5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B609079.png)
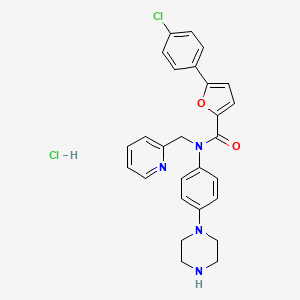
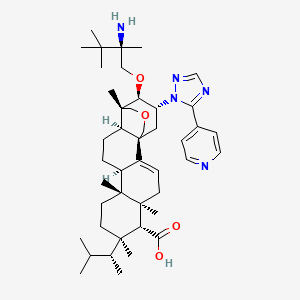
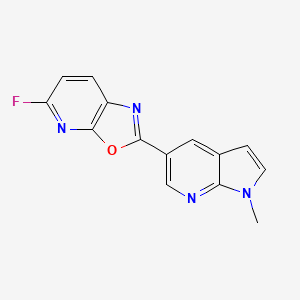
![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)

